molecular formula C18H19NO5S B2373628 methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034408-68-7

methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2373628
CAS No.: 2034408-68-7
M. Wt: 361.41
InChI Key: KLOQXKHWTLCKHL-UHFFFAOYSA-N
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Description

Methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfamoyl group and a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl moiety. This structure combines aromatic, sulfonamide, and fused bicyclic elements, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis typically involves coupling reactions between sulfamoyl benzoate intermediates and hydroxyindane derivatives, as evidenced by analogous procedures in related compounds .

Key structural features:

  • Methyl benzoate group: Provides ester functionality, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-17(20)13-6-8-16(9-7-13)25(22,23)19-12-18(21)10-14-4-2-3-5-15(14)11-18/h2-9,19,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOQXKHWTLCKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the hydroxy-indane with sulfamoyl chloride in the presence of a base like triethylamine.

    Esterification: Finally, the benzoate ester is formed by reacting the sulfamoyl-indane intermediate with methyl 4-bromobenzoate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the indane moiety can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various sulfamoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfamoyl groups or indane derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The sulfamoyl group could form hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes, while the indane moiety might provide hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including sulfonamide-based drugs, indane derivatives, and benzoate esters. Below is a detailed comparison with five structurally related compounds, supported by experimental data and synthetic pathways from diverse sources.

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Differences from Target Compound Reference
Methyl 4-(3-chloropropoxyl)-3-(trifluoromethyl)benzoate (Intermediate for Compound 64) Trifluoromethyl, chloropropoxy, benzoate ester ~325.7 Trifluoromethyl substitution; lacks sulfamoyl
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide Isoxazole carboxamide, hydroxyindane ~314.3 Replaces sulfamoyl benzoate with isoxazole
Methyl 3-((2,3-dihydro-1H-inden-2-yl)oxy)-4-(3-(naphthalen-1-ylmethoxy)-4-nitrobenzamido)benzoate Nitrobenzamide, naphthylmethoxy ~546.5 Nitro and naphthyl groups; no sulfamoyl
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Oxadiazole, benzylsulfamoyl ~521.6 Oxadiazole ring replaces benzoate ester
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazinyl urea, sulfonyl benzoate ~381.4 Triazine core; urea linkage instead of indane

Key Research Findings and Implications

Sulfamoyl vs. Carboxamide Linkages : The sulfamoyl group in the target compound may improve metabolic stability compared to carboxamide-based analogs, as seen in LMM5’s resistance to enzymatic degradation .

Synthetic Feasibility : Analogous syntheses (e.g., 76% yield for trifluoromethyl benzoate intermediates ) suggest scalable routes for the target compound.

Biological Activity

Methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate, also known by its CAS number 2034408-68-7, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate ester linked to a sulfamoyl group, connected to a hydroxy-substituted indane moiety. Its molecular formula is C18H19NO5SC_{18}H_{19}NO_5S with a molecular weight of 365.41 g/mol. The structural uniqueness is attributed to the combination of the sulfamoyl and hydroxy-indane groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉NO₅S
Molecular Weight365.41 g/mol
CAS Number2034408-68-7

The biological activity of this compound is hypothesized to involve interactions with various molecular targets in biological systems. The hydroxyl and sulfamoyl groups can form hydrogen bonds with proteins and nucleic acids, potentially modulating their functions. This interaction may influence several biochemical pathways, including those involved in inflammation and cancer progression.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on sulfamoyl derivatives have shown effectiveness against various bacterial strains, suggesting that the sulfamoyl group may enhance antibacterial properties due to its ability to interfere with bacterial enzyme functions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For example, benzamide derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 21.3 µM to 28.3 µM . While specific data on this compound is limited, its structural analogs suggest a promising avenue for anticancer research.

Case Studies and Research Findings

  • Anticancer Activity Evaluation : In vitro studies on related compounds have shown that modifications in the indane structure can lead to enhanced antiproliferative effects against cancer cell lines. For instance, one study reported an IC50 value of 3.0 μM for a structurally similar compound against HepG2 cells .
  • Mechanistic Insights : Molecular docking studies have been employed to predict binding affinities of similar compounds to target proteins involved in cancer cell proliferation. These studies support the hypothesis that the hydroxyl and sulfamoyl functionalities play critical roles in modulating protein interactions.
  • Potential for Drug Development : Given the promising biological activities observed in related compounds, there is ongoing interest in exploring this compound as a lead compound for drug development targeting antimicrobial and anticancer therapies.

Q & A

What are the key synthetic challenges in preparing methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate, and how can they be addressed methodologically?

The synthesis involves coupling the sulfamoyl-benzoate moiety to the 2-hydroxy-2,3-dihydro-1H-indene scaffold. Critical steps include:

  • Protection of the hydroxyl group on the indene ring to prevent unwanted side reactions during sulfamoylation. tert-Butyldimethylsilyl (TBS) protection is often used for such sterically hindered alcohols .
  • Sulfamoyl chloride formation : Reacting 4-sulfamoylbenzoic acid derivatives with thionyl chloride (SOCl₂) to generate the reactive intermediate, followed by coupling to the indene-alkylamine .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%), particularly due to polar byproducts .

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Advanced strategies include:

  • Stepwise temperature control : For example, maintaining low temperatures (-10°C to 0°C) during sulfamoyl chloride formation to minimize decomposition .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in indene-alkylamine synthesis .
  • In-line analytics : Use of LC-MS or ¹H-NMR to monitor intermediate purity after each step, reducing cumulative errors .

What in vivo models are appropriate for evaluating the anti-inflammatory activity of this compound?

The compound’s indene scaffold (similar to PH46A in ) suggests relevance to inflammatory bowel disease (IBD) models:

  • Dextran sulfate sodium (DSS)-induced colitis : Assess colon length, histopathology (e.g., crypt damage), and serum biomarkers like SAA (serum amyloid A) .
  • IL-10⁻/⁻ murine colitis : Monitor disease progression via cytokine profiling (TNF-α, IL-6) and mucosal healing .
  • Dose-response studies : A graded dosing regimen (e.g., 10–100 mg/kg) helps identify therapeutic windows while minimizing toxicity .

How can structural ambiguities in the compound be resolved using spectroscopic methods?

  • X-ray crystallography : Resolve stereochemistry of the 2-hydroxyindene moiety (e.g., confirming (1S,2S) configuration as in related indane derivatives) .
  • 2D-NMR (COSY, HSQC) : Assign proton environments, particularly distinguishing sulfamoyl NH protons from hydroxyl groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₉NO₅S) and rule out isobaric impurities .

What functional group interactions influence the compound’s stability under physiological conditions?

  • Hydroxyl group oxidation : The 2-hydroxyindene moiety may undergo oxidation to a ketone; stability testing in buffers (pH 4–9) with LC-MS monitoring is advised .
  • Sulfamoyl hydrolysis : Under acidic conditions, the sulfamoyl group can hydrolyze to sulfonic acid. Stability studies in simulated gastric fluid (pH 1.2) are critical for oral bioavailability assessments .

How can structure-activity relationship (SAR) studies guide modifications to enhance target affinity?

Key modifications and assays include:

  • Indene ring substitution : Introducing electron-withdrawing groups (e.g., Cl) at the 5-position of the indene ring to enhance binding to inflammatory targets (e.g., NF-κB) .
  • Benzoate ester vs. acid : Compare methyl ester hydrolysis to the free acid in vitro to assess prodrug potential .
  • Sulfamoyl bioisosteres : Replace sulfamoyl with phosphonamidate groups to evaluate metabolic stability .

How should contradictory data on biological activity across studies be analyzed?

  • Replicate assays : Ensure consistency in cell lines (e.g., RAW 264.7 macrophages for LPS-induced inflammation) and animal models .
  • Batch variability analysis : Test multiple synthetic batches for purity (>98% by HPLC) to rule out impurity-driven effects .
  • Mechanistic redundancy : Use knockout models (e.g., MyD88⁻/⁻ mice) to confirm target specificity if TLR/NF-κB pathways are implicated .

What analytical techniques are optimal for quantifying this compound in biological matrices?

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 362 → 198 (sulfamoyl fragment) and 362 → 121 (indene fragment) .
  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (Strata-X cartridges) improves recovery rates (>85%) .

What computational methods predict the compound’s interaction with immunoproteasomes or inflammatory targets?

  • Molecular docking : Use AutoDock Vina to model binding to the immunoproteasome β5i subunit (PDB: 6TKO). Focus on hydrogen bonding with Thr1 and hydrophobic interactions with Met45 .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives with lower RMSD fluctuations .

What storage conditions prevent degradation of the compound?

  • Temperature : Store at -20°C under argon to prevent oxidation of the hydroxyl group .
  • Lyophilization : For long-term stability, lyophilize in amber vials with desiccants (silica gel) to avoid hydrolysis .

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